1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine
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Overview
Description
1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 4-methoxyphenylsulfonyl group and a piperazine ring substituted with a methyl group. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
The synthesis of 1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 1-[(4-methoxyphenyl)sulfonyl]piperidine. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the target compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, where nucleophiles such as amines or alkoxides replace existing substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds
Scientific Research Applications
1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, and antipsychotic properties.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine can be compared with other similar compounds, such as:
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine: This compound has a similar structure but with a pyridinylmethyl group instead of a methyl group on the piperazine ring.
1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinone: This compound contains a piperidinone ring instead of a piperidine ring.
1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid: This compound has a biphenylsulfonyl group and a phosphonic acid moiety, making it structurally distinct but functionally related.
Properties
Molecular Formula |
C17H27N3O3S |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H27N3O3S/c1-18-11-13-19(14-12-18)15-7-9-20(10-8-15)24(21,22)17-5-3-16(23-2)4-6-17/h3-6,15H,7-14H2,1-2H3 |
InChI Key |
DNNDZHJEAXWHJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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